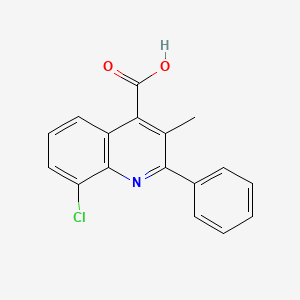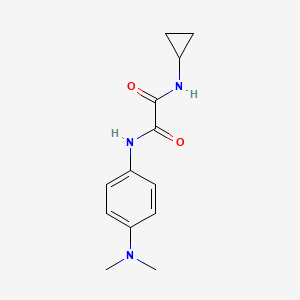
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential anticancer activity by inducing selective nucleolar stress and apoptosis in cancer cells.
Mecanismo De Acción
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the downregulation of ribosomal RNA synthesis and subsequent nucleolar stress, which triggers the activation of p53 and the induction of apoptosis. This compound has also been shown to have activity against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to induce selective nucleolar stress and apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. This compound has been shown to have activity against a broad range of cancer types, including breast, ovarian, lung, and prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide has several advantages as a research tool. It has been extensively studied for its potential anticancer activity and has been shown to have activity against a broad range of cancer types. It has also been shown to selectively induce nucleolar stress and apoptosis in cancer cells, while sparing normal cells. However, this compound has some limitations as a research tool. It is a relatively new compound and its long-term safety profile is not yet fully understood. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide. One area of focus is the development of combination therapies that can enhance its anticancer activity. Another area of focus is the development of more potent and selective RNA polymerase I inhibitors. Additionally, there is interest in exploring the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, there is interest in further understanding the mechanism of action of this compound, particularly its effects on cancer stem cells.
Métodos De Síntesis
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with 4-(dimethylamino)benzaldehyde to form an imine intermediate. The imine intermediate is then reacted with oxalyl chloride to form the oxalamide product. The final product is purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide has been extensively studied for its potential anticancer activity. It has been shown to selectively induce nucleolar stress and apoptosis in cancer cells by inhibiting RNA polymerase I transcription. This leads to the downregulation of ribosomal RNA synthesis and subsequent nucleolar stress, which triggers the activation of p53 and the induction of apoptosis. This compound has been shown to have activity against a broad range of cancer types, including breast, ovarian, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-cyclopropyl-N'-[4-(dimethylamino)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16(2)11-7-5-10(6-8-11)15-13(18)12(17)14-9-3-4-9/h5-9H,3-4H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAHLBAPZBDCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2689663.png)

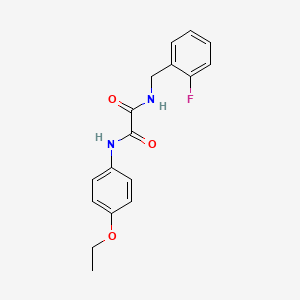
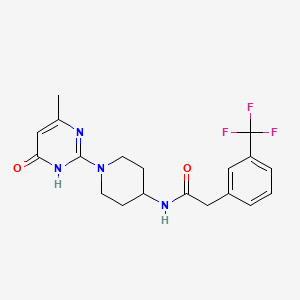
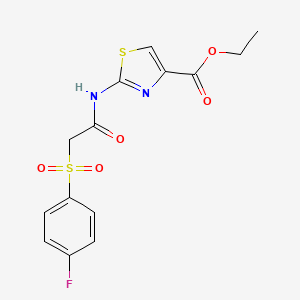
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2689673.png)
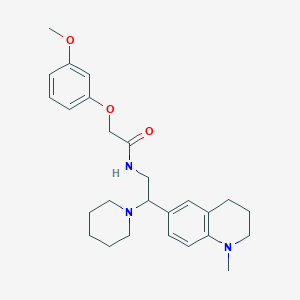
![N-(1-cyano-1-cyclopropylethyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2689675.png)
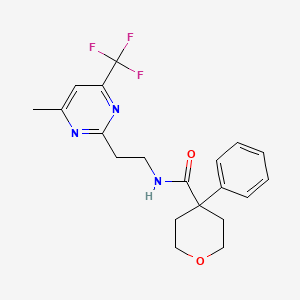
![4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide](/img/structure/B2689677.png)
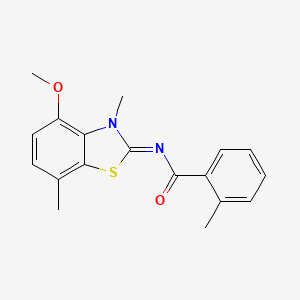
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2689681.png)
